コニバプタン塩酸塩

概要

説明

コニバプタン塩酸塩は、抗利尿ホルモンであるバソプレシンの非ペプチド阻害剤です。これは主に、血中のナトリウムレベルが低い状態である低ナトリウム血症の治療に使用されます。低ナトリウム血症は、しばしば、抗利尿ホルモン分泌不適合症候群(SIADH)によって引き起こされます。 コニバプタン塩酸塩はV1aおよびV2バソプレシン受容体の両方を阻害するため、血清ナトリウムレベルの増加に効果的です .

科学的研究の応用

Conivaptan hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of vasopressin receptors.

Biology: Helps in understanding the role of vasopressin in water and electrolyte balance.

Medicine: Primarily used to treat hyponatremia in hospitalized patients. It is also being studied for its potential use in treating heart failure and other conditions associated with fluid retention.

Industry: Used in the development of new drugs targeting vasopressin receptors .

作用機序

コニバプタン塩酸塩は、V1aおよびV2バソプレシン受容体を拮抗することによって作用します。 このメカニズムは、バソプレシンレベルが異常に高いSIADHなどの状態の治療に特に役立ちます .

生化学分析

Biochemical Properties

Conivaptan hydrochloride is an arginine vasopressin (AVP) receptor antagonist with affinity for human V1A and V2 receptors in the nanomolar range in vitro . It interacts with these receptors, which are crucial for water and electrolyte regulation and balance . The V2 receptors maintain plasma osmolality and are coupled to aquaporin channels in the collecting ducts of kidneys where they regulate AVP levels .

Cellular Effects

Conivaptan hydrochloride functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Molecular Mechanism

The molecular mechanism of action of Conivaptan hydrochloride involves its antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Temporal Effects in Laboratory Settings

While specific long-term effects of Conivaptan hydrochloride in laboratory settings are not mentioned in the search results, it is known that the typical pharmacodynamic effects of the drug include an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Dosage Effects in Animal Models

Studies in animal models of hyponatremia showed that Conivaptan hydrochloride prevented the occurrence of hyponatremia-related physical signs in rats with the syndrome of inappropriate antidiuretic hormone secretion .

Metabolic Pathways

CYP3A4 is the sole cytochrome P450 isozyme responsible for the metabolism of Conivaptan hydrochloride . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan, respectively .

Transport and Distribution

Conivaptan hydrochloride is extensively bound to human plasma proteins, being 99% bound over the concentration range of approximately 10 to 1000 ng/mL .

Subcellular Localization

It is known that the drug functions by antagonizing V2 receptors in the renal collecting ducts , suggesting that its effects are localized to these structures within the cells of the kidneys.

準備方法

コニバプタン塩酸塩の合成は、アニリンを原料として、いくつかの段階を踏みます。このプロセスには、アミド化などの化学反応が含まれ、最終的な化合物が生成されます。 工業生産方法では、これらの反応を最適化することに重点を置いて、高収率と高純度を確保します .

化学反応の分析

コニバプタン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒があります。 .

科学研究アプリケーション

コニバプタン塩酸塩は、次のような幅広い科学研究アプリケーションがあります。

化学: バソプレシン受容体の阻害を研究するためのモデル化合物として使用されます。

生物学: 水と電解質のバランスにおけるバソプレシンの役割の理解に役立ちます。

医学: 主に、入院患者の低ナトリウム血症の治療に使用されます。また、心不全や体液貯留に関連する他の状態の治療における潜在的な用途についても研究されています。

類似化合物との比較

コニバプタン塩酸塩は、V1aおよびV2バソプレシン受容体の二重阻害においてユニークです。類似の化合物には、次のようなものがあります。

トルバプタン: 別のバソプレシン受容体拮抗薬ですが、主にV2受容体を標的としています。

リキシバプタン: トルバプタンと同様に、V2受容体を標的としています。

モザバプタン: 低ナトリウム血症の治療に使用される別のV2受容体拮抗薬。これらの化合物と比較して、コニバプタン塩酸塩の二重受容体拮抗作用は、より広範な治療効果を提供します

生物活性

Conivaptan hydrochloride is a dual antagonist of the arginine vasopressin (AVP) receptors V1A and V2, primarily used in the treatment of hyponatremia. Its biological activity is characterized by its pharmacodynamic effects, pharmacokinetics, and clinical implications.

Conivaptan exerts its effects by antagonizing the V2 receptors located in the renal collecting ducts. This action leads to aquaresis , which is the excretion of free water, thereby increasing urine output and decreasing plasma osmolality. It also has some activity at V1A receptors, which can cause splanchnic vasodilation, potentially leading to hypotension in certain patients, such as those with cirrhosis .

Pharmacodynamics

The pharmacodynamic effects of conivaptan include:

- Increased Free Water Excretion : This results in a significant increase in urine output and a decrease in urine osmolality.

- Fluid Loss : Patients typically experience increased net fluid loss, which is beneficial in managing conditions associated with fluid overload.

- Electrolyte Regulation : By promoting water excretion without significant electrolyte loss, conivaptan helps normalize serum sodium levels in patients with hyponatremia .

Pharmacokinetics

Conivaptan demonstrates non-linear pharmacokinetics due to its ability to inhibit its own metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 5 hours |

| Protein Binding | 99% |

| Metabolism | Primarily via CYP3A4 |

| Clearance | Approximately 15.2 L/hr |

The drug's metabolites retain some pharmacological activity at the AVP receptors, with varying degrees of potency compared to the parent compound .

Adverse Effects

While conivaptan is generally well-tolerated, it can lead to several adverse effects, particularly at the infusion site. Common adverse reactions include:

- Infusion Site Reactions : Localized pain or irritation.

- Gastrointestinal Disorders : Nausea and vomiting.

- Metabolic Disturbances : Potential for rapid correction of hyponatremia leading to osmotic demyelination syndrome.

- Psychiatric Effects : Mood changes or confusion in some patients .

Clinical Studies and Findings

Several studies have highlighted the efficacy and safety profile of conivaptan:

- Efficacy in Hyponatremia : A clinical trial demonstrated that conivaptan effectively raised serum sodium levels in patients with euvolemic or hypervolemic hyponatremia. The drug was administered intravenously at doses ranging from 40 mg to 80 mg per day .

- Long-term Use and Safety : A study reported that long-term administration (up to 30 days) did not result in significant adverse events beyond those expected from acute treatment. Continuous monitoring of serum sodium levels was crucial to avoid rapid changes .

- Comparative Effectiveness : In comparative studies against other treatments for hyponatremia, conivaptan showed superior effectiveness in achieving target serum sodium levels without significant electrolyte disturbances .

特性

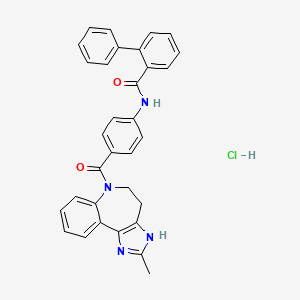

IUPAC Name |

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYHAFSDANBVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168585 | |

| Record name | Conivaptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168626-94-6 | |

| Record name | Conivaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168626-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conivaptan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conivaptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONIVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。